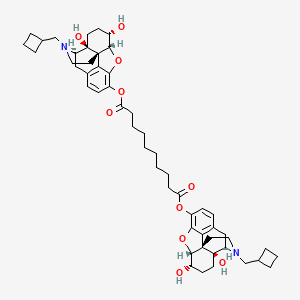![molecular formula C13H15F3N2O3S B1245399 [3-[2-(dimethylamino)ethyl]-1H-indol-5-yl] trifluoromethanesulfonate](/img/structure/B1245399.png)
[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl] trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl] trifluoromethanesulfonate is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a trifluoromethanesulfonate group attached to the indole ring, which imparts unique chemical properties. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-[2-(dimethylamino)ethyl]-1H-indol-5-yl] trifluoromethanesulfonate typically involves the reaction of 3-[2-(dimethylamino)ethyl]-1H-indole with trifluoromethanesulfonic anhydride. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The reaction conditions often include the use of a base, such as triethylamine, to neutralize the by-products formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl] trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The indole ring can undergo oxidation to form various oxidized products.
Reduction Reactions: The compound can be reduced under specific conditions to yield reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of indole derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of oxidized or reduced indole compounds.
Scientific Research Applications
[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl] trifluoromethanesulfonate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [3-[2-(dimethylamino)ethyl]-1H-indol-5-yl] trifluoromethanesulfonate involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
- [3-(2-aminoethyl)-1H-indol-5-yl] trifluoromethanesulfonate
- [3-(2-methylaminoethyl)-1H-indol-5-yl] trifluoromethanesulfonate
- [3-(2-ethylaminoethyl)-1H-indol-5-yl] trifluoromethanesulfonate
Uniqueness
[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl] trifluoromethanesulfonate is unique due to the presence of the dimethylamino group, which imparts distinct electronic and steric properties
Properties
Molecular Formula |
C13H15F3N2O3S |
|---|---|
Molecular Weight |
336.33 g/mol |
IUPAC Name |
[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl] trifluoromethanesulfonate |
InChI |
InChI=1S/C13H15F3N2O3S/c1-18(2)6-5-9-8-17-12-4-3-10(7-11(9)12)21-22(19,20)13(14,15)16/h3-4,7-8,17H,5-6H2,1-2H3 |
InChI Key |
HWRKZNBGZMBBTP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC1=CNC2=C1C=C(C=C2)OS(=O)(=O)C(F)(F)F |
Synonyms |
3-(2-(dimethylamino)ethyl)-5-(((trifluoromethyl)sulfonyl)oxy)(1H)indole oxalate GMC 2021 GMC-2021 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[1-(6,7-Diethoxy-2-morpholino-4-quinazolinyl)-4-piperidinyl]-1,2,3,4-tetrahydro-1,6-dimethyl-2,4-dioxoquinazoline hydrochloride](/img/structure/B1245316.png)

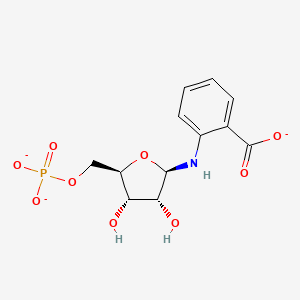
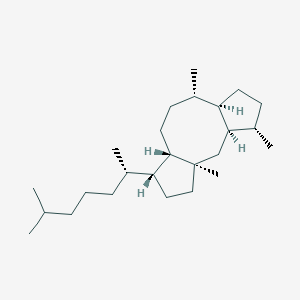
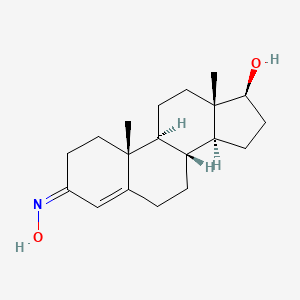
![2-[4-(tert-butyl)phenoxy]-N'-{[(dimethylamino)carbonyl]oxy}ethanimidamide](/img/structure/B1245324.png)
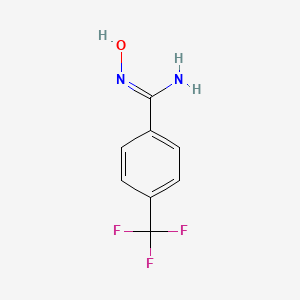
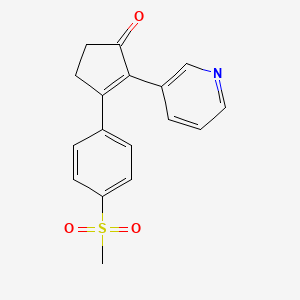
![4-({4-[(4-Methoxypyridin-2-Yl)amino]piperidin-1-Yl}carbonyl)benzonitrile](/img/structure/B1245329.png)

![2-[3-[(2-chloro-4-fluorophenyl)methyl]-2-oxo-1,3-diazinan-1-yl]-N-cyclooctylacetamide](/img/structure/B1245336.png)
![4-{2-[5-Amino-2-(3-chloro-phenyl)-6-oxo-6H-pyrimidin-1-yl]-acetylamino}-2,2-difluoro-3-oxo-5-phenyl-pentanoic acid benzylamide](/img/structure/B1245340.png)
![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrogen sulfate](/img/structure/B1245341.png)
